molecular formula C23H16ClFN2O4S B2397221 1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941887-44-1

1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2397221
CAS No.: 941887-44-1
M. Wt: 470.9
InChI Key: AOBVOQHWRJJNOH-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a spirocyclic structure, which is a fusion of two rings sharing one common atom, and contains multiple functional groups, including chloro, fluoro, and keto groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core spirocyclic structure. One common approach is to start with a suitable indoline derivative and introduce the thiazolidine ring through cyclization reactions. The chloro and fluoro substituents are then added through halogenation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove oxygen atoms, potentially forming hydroxyl groups.

  • Substitution: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters, or amides.

  • Reduction: Alcohols or amines.

  • Substitution: Amides, ethers, or other substituted derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: The compound may have applications in drug discovery, particularly in the development of new treatments for diseases.

  • Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be elucidated through biochemical studies and structural analysis.

Comparison with Similar Compounds

  • Spiro[indoline-3,2'-thiazolidine]-2,4'-dione derivatives: These compounds share the spirocyclic structure but may have different substituents.

  • Chloro- and fluoro-substituted indolines: These compounds have similar halogenated groups but lack the spirocyclic structure.

Uniqueness: 1-(2-Chlorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is unique due to its combination of spirocyclic structure and halogenated substituents, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-19-7-3-1-5-15(19)13-26-20-8-4-2-6-18(20)23(22(26)29)27(21(28)14-32(23,30)31)17-11-9-16(25)10-12-17/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBVOQHWRJJNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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